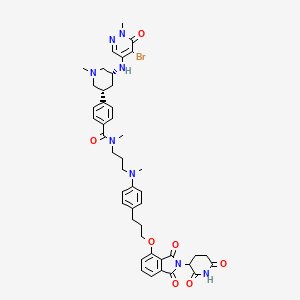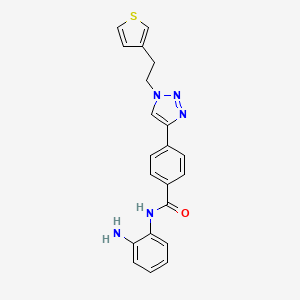
HDAC3-IN-T247
描述
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, triazole, and thiophene groups. For example, the amide group might undergo reactions such as hydrolysis or reduction. The triazole ring is generally stable but can participate in reactions with electrophiles or acids .科学研究应用
胚胎发育
HDAC3-IN-T247 已被用于早期小鼠胚胎的研究 {svg_1}. 该化合物被发现对早期胚胎的转录组有显著影响,特别是在关键的 2 细胞阶段 {svg_2}. 它导致胚胎发育延迟 {svg_3}.
基因表达调控
This compound 影响早期胚胎的基因表达 {svg_4}. 该化合物影响受精卵基因激活 (ZGA) 的四个方面:RNA 剪接、细胞周期调控、自噬和转录因子调控 {svg_5}.
癌症治疗
This compound 在癌症治疗中显示出潜力 {svg_6} {svg_7}. 它被发现可以抑制癌细胞的生长 {svg_8}.
抗病毒活性
This compound 已显示出抗病毒活性 {svg_9}. 它被发现可以激活潜伏性 HIV 感染细胞中的 HIV 基因表达 {svg_10}.
药物应用
N-(2-氨基苯基)-4-[1-[2-(3-噻吩基)乙基]-1H-1,2,3-三唑-4-基]苯甲酰胺已被用于合成仲酰胺 {svg_11}. 离去基团可以很容易地以羰基化的 N-杂环的形式回收,这在药物应用中具有重要意义 {svg_12}.
抗癌药物开发
N-(2-氨基苯基)-4-[1-[2-(3-噻吩基)乙基]-1H-1,2,3-三唑-4-基]苯甲酰胺已被用于抗癌药物的设计 {svg_13}. 该化合物已与激酶抑制剂结合,显示出协同和增效作用 {svg_14}.
作用机制
Target of Action
HDAC3-IN-T247 primarily targets Histone Deacetylase 3 (HDAC3) . HDAC3 is a unique HDAC with distinct structural and subcellular distribution features and co-repressor dependency . It plays a crucial role in the control of gene expression through the regulation of histone acetylation .
Mode of Action
This compound inhibits HDAC3, leading to an increase in histone acetylation . This results in a selective increase of NF-κB acetylation in HCT116 cells . The compound’s interaction with its target leads to changes in gene expression, which can affect various biological processes .
Biochemical Pathways
This compound affects several biochemical pathways. The main effects of HDAC3 inhibition are predominantly localized in four aspects of zygotic gene activation (ZGA): RNA splicing, cell cycle regulation, autophagy, and transcription factor regulation . By influencing these pathways, this compound can modulate early embryonic development .
Pharmacokinetics
The potency of the compound, with an ic50 of 024 µM, suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
This compound shows anticancer and antiviral activity . It inhibits the growth of cancer cells and activates HIV gene expression in latent HIV-infected cells . In early embryos, this compound treatment leads to a delay in embryonic development .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression alterations of HDAC3 and other HDACs can be influenced by both genetic defects and environmental influences
生化分析
Biochemical Properties
HDAC3-IN-T247 interacts with HDAC3, a class I HDAC isoform, inhibiting its activity . This interaction results in an increase in the acetylation of NF-κB, a protein complex that controls the transcription of DNA, in HCT116 cells . The compound’s ability to selectively inhibit HDAC3 and modulate NF-κB acetylation suggests it plays a significant role in biochemical reactions involving these biomolecules .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits the growth of cancer cells and activates HIV gene expression in latent HIV-infected cells . Furthermore, it has been reported to induce a delay in embryonic development after treatment during the crucial 2-cell stage of zygotes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to HDAC3, inhibiting its deacetylase activity . This inhibition leads to an increase in the acetylation of NF-κB, which can influence gene expression . The compound’s ability to selectively inhibit HDAC3 suggests it exerts its effects at the molecular level through specific binding interactions with this enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, a significant effect of this compound treatment was observed during the crucial 2-cell stage of zygotes, leading to a delay in embryonic development
Metabolic Pathways
This compound, as an inhibitor of HDAC3, likely plays a role in the metabolic pathways that HDAC3 is involved in. HDAC3 has been found to be a key player in various biological processes, including RNA splicing, cell cycle regulation, autophagy, and transcription factor regulation
Subcellular Localization
The subcellular localization of this compound is likely to be similar to that of HDAC3, given its role as an HDAC3 inhibitor. HDAC3 is primarily nuclear , suggesting that this compound may also be localized in the nucleus
属性
IUPAC Name |
N-(2-aminophenyl)-4-[1-(2-thiophen-3-ylethyl)triazol-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c22-18-3-1-2-4-19(18)23-21(27)17-7-5-16(6-8-17)20-13-26(25-24-20)11-9-15-10-12-28-14-15/h1-8,10,12-14H,9,11,22H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLSLSOENGWIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)C3=CN(N=N3)CCC4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451042-18-4 | |
| Record name | N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research highlights the significance of the zinc-binding group for HDAC inhibition. How might modifications to the structure of N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide, particularly around the potential zinc-binding site, affect its activity?
A2: The study emphasizes the importance of the zinc-binding group in achieving potent HDAC inhibition []. Modifications around this region in N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide could significantly impact its interaction with the enzyme's active site. These changes could influence its binding affinity, selectivity for HDAC3 over other isozymes, and overall inhibitory potency. Exploring structure-activity relationships through systematic modifications and evaluating their impact on HDAC3 inhibition would be crucial for optimizing the compound's activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one](/img/structure/B607841.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate](/img/structure/B607842.png)
![2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One](/img/structure/B607843.png)
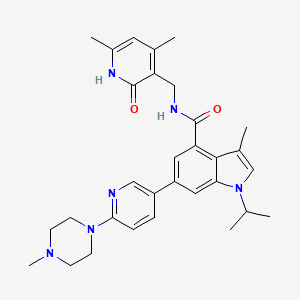
![Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-](/img/structure/B607847.png)
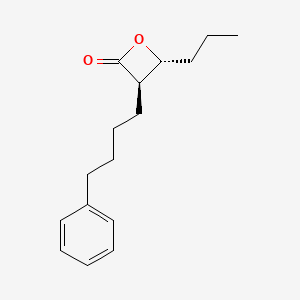

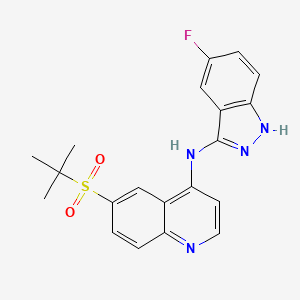

![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B607855.png)

